(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid

Catalog No.
S14029498
CAS No.
M.F
C11H19NO5
M. Wt
245.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic ...

Product Name

(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid

IUPAC Name

(2S,3S)-2-(4-carboxybutanoylamino)-3-methylpentanoic acid

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

InChI

InChI=1S/C11H19NO5/c1-3-7(2)10(11(16)17)12-8(13)5-4-6-9(14)15/h7,10H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t7-,10-/m0/s1

InChI Key

ZMVWEBNXBDEXAY-XVKPBYJWSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCCC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCCC(=O)O

The compound (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, also known as L-gamma-Glutamyl-L-isoleucine, is a dipeptide that belongs to the class of organic compounds characterized by the presence of two alpha-amino acids linked by a peptide bond. Its molecular formula is C11H20N2O5C_{11}H_{20}N_{2}O_{5} with a molecular weight of approximately 260.29 g/mol. The structure consists of a branched-chain amino acid (3-methylpentanoic acid) and an amide group derived from 4-carboxybutanoic acid, which contributes to its unique properties and functionalities in biological systems .

The chemical reactivity of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid primarily involves its amide and carboxylic acid functional groups. It can participate in various reactions such as:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the release of the constituent amino acids.
  • Peptide Bond Formation: It can react with other amino acids or peptides to form larger peptides through condensation reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can undergo decarboxylation, potentially altering its biological activity.

This compound exhibits significant biological activities, especially in metabolic pathways involving amino acids. It is known to play a role in protein synthesis and may influence various physiological processes such as:

  • Metabolism: It is involved in the metabolism of branched-chain amino acids, which are crucial for energy production and muscle maintenance.
  • Neurotransmission: As a dipeptide, it may participate in neurotransmitter regulation, impacting cognitive functions and mood.
  • Antioxidant Properties: Some studies suggest that similar compounds possess antioxidant activities, which could contribute to cellular protection against oxidative stress .

The synthesis of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves sequential addition of protected amino acids on a solid support, followed by deprotection and cleavage to yield the desired dipeptide.
  • Solution-Phase Synthesis: Involves the coupling of individual amino acids using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxybenzotriazole (HOBt).
  • Enzymatic Synthesis: Utilizing specific enzymes like proteases or transaminases to catalyze the formation of peptide bonds under mild conditions.

(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid has various applications in fields such as:

  • Nutritional Supplements: It is used in formulations aimed at enhancing muscle recovery and performance due to its role in amino acid metabolism.
  • Pharmaceuticals: Potential applications in drug design for conditions related to amino acid metabolism disorders.
  • Biotechnology: Utilized in research for studying peptide interactions and protein folding mechanisms.

Interaction studies involving this compound often focus on its binding affinity and functional impact on biological targets:

  • Receptor Interactions: Studies have shown that dipeptides can modulate receptor activity, influencing signaling pathways relevant to metabolism and neurotransmission.
  • Enzyme Substrates: It may act as a substrate for various enzymes involved in metabolic pathways, providing insights into its role in biochemical processes.

Several compounds share structural similarities with (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, including:

Compound NameIUPAC NameStructural Features
2-Hydroxy-3-methylpentanoic acid(2R,3R)-2-hydroxy-3-methylpentanoic acidHydroxyl group addition
L-Isoleucine2-amino-3-methylbutanoic acidBranched-chain structure
L-Glutamic Acid2-amino-5-oxopentanoic acidContains an additional carboxyl group

Uniqueness

The uniqueness of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid lies in its specific stereochemistry and functional groups that allow it to participate in diverse biochemical pathways while exhibiting distinct biological effects compared to similar compounds. Its dual role as both an amino acid derivative and a dipeptide enhances its functional versatility in metabolic processes .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

245.12632271 g/mol

Monoisotopic Mass

245.12632271 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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